molecular formula C26H26N4O5S B11377715 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11377715
M. Wt: 506.6 g/mol
InChI Key: QCBCVWPGJIJHLE-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the furan-2-yl and 4-methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Methanesulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and methoxyphenyl group.

    Reduction: Reduction reactions can target the pyrimidine core and the methanesulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrimidine core can yield dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(THIOPHEN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(PYRIDIN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and methanesulfonyl group distinguishes it from similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O5S/c1-18-7-4-5-9-22(18)28-25(31)24-23(15-27-26(29-24)36(3,32)33)30(17-21-8-6-14-35-21)16-19-10-12-20(34-2)13-11-19/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

QCBCVWPGJIJHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)OC)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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